Tetraethylene glycol 4-tertbutyl benzyl ether tosylate

CAS No.:

Cat. No.: VC16562597

Molecular Formula: C26H38O7S

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H38O7S |

|---|---|

| Molecular Weight | 494.6 g/mol |

| IUPAC Name | 2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C26H38O7S/c1-22-5-11-25(12-6-22)34(27,28)33-20-19-31-16-15-29-13-14-30-17-18-32-21-23-7-9-24(10-8-23)26(2,3)4/h5-12H,13-21H2,1-4H3 |

| Standard InChI Key | UVWRMSUMFOCMHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=C(C=C2)C(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

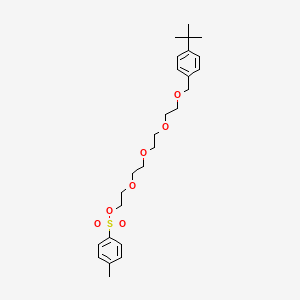

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate features a modular structure comprising three distinct moieties:

-

A tetraethylene glycol backbone (), providing hydrophilicity and flexibility.

-

A 4-tertbutyl benzyl ether group, introducing steric bulk and aromatic character.

-

A tosyl group (), acting as a superior leaving group in substitution reactions.

The tertbutyl group enhances solubility in nonpolar solvents, while the polyethylene glycol (PEG) chain facilitates compatibility with aqueous systems. The tosyl group’s electron-withdrawing nature stabilizes transition states during nucleophilic displacements, making the compound highly reactive .

Physical and Spectral Data

Key physicochemical properties include:

The compound’s NMR spectrum further confirms its structure, with signals at δ 77.2 (PEG carbons), 125–145 (aromatic carbons), and 21.5 (tosyl methyl) .

Synthesis and Optimization

Conventional Synthesis Route

The synthesis involves a three-step sequence:

-

Etherification: Reaction of tetraethylene glycol with 4-tertbutyl benzyl bromide under basic conditions (e.g., NaH/THF) to form the benzyl ether intermediate.

-

Tosylation: Treatment with p-toluenesulfonyl chloride () in the presence of NaOH, yielding the target tosylate .

Reaction Conditions:

-

Temperature: 0°C to room temperature for tosylation.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

Alternative Methodologies

Recent protocols from Karlsruhe Institute of Technology (KIT) describe a one-pot approach using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the tosylation step, reducing reaction times from 15 hours to 4 hours . Comparative studies show that solvent choice significantly impacts efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 15 | 96 |

| DCM | 12 | 89 |

| Acetone | 18 | 78 |

Optimal conditions use THF due to its ability to solubilize both hydrophilic PEG chains and hydrophobic tosylating agents .

Applications in Organic and Polymer Chemistry

Nucleophilic Substitution Reactions

The tosyl group’s superior leaving ability enables diverse transformations:

-

Alkylation: Reaction with Grignard reagents (e.g., ) yields branched PEG derivatives.

-

Amination: Substitution with primary amines (e.g., benzylamine) produces PEG-amines for drug conjugation.

Block Copolymer Synthesis

The compound serves as a macroinitiator in ring-opening polymerization (ROP) of ε-caprolactone, producing amphiphilic PEG-PCL block copolymers. Key findings include:

-

Molecular Weight Control: Initiator purity directly correlates with PCL block uniformity () .

-

Self-Assembly: Thermal annealing (70°C, 3 hours) generates micelles with core-shell structures, as confirmed by SAXS .

Pharmaceutical Applications

Functionalized PEG-tosylates are precursors for:

-

Prodrugs: Conjugation with antitumor agents (e.g., doxorubicin) enhances solubility and bioavailability.

-

Dendrimers: Stepwise substitution creates branched architectures for targeted drug delivery.

Recent Research Advancements

Mechanistic Insights

Density Functional Theory (DFT) calculations reveal that the tertbutyl group’s steric hindrance slows hydrolysis but accelerates SN2 reactions by preorganizing the transition state. Solvent effects (e.g., dielectric constant) further modulate reactivity, with polar aprotic solvents (DMF) favoring bimolecular pathways .

Scalability and Industrial Production

Pilot-scale synthesis (500 g batches) at Nanjing Anyan Pharmaceutical achieved 92% yield using continuous-flow reactors, reducing byproducts (<2%). Challenges include PEG chain degradation at elevated temperatures (>80°C), mitigated by inert atmosphere processing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume